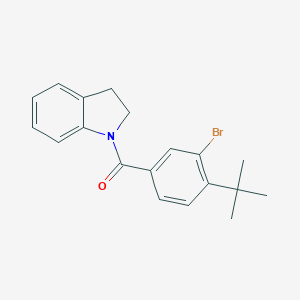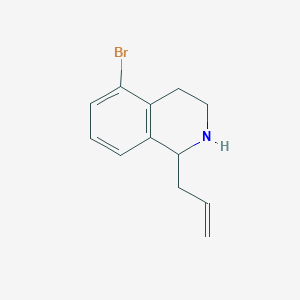![molecular formula C21H22N2O4 B321245 2-{[2-(anilinocarbonyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B321245.png)
2-{[2-(anilinocarbonyl)anilino]carbonyl}cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(anilinocarbonyl)anilino]carbonyl}cyclohexanecarboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with carboxylic acid and phenylcarbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(anilinocarbonyl)anilino]carbonyl}cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclohexane ring, followed by the introduction of the carboxylic acid group and the phenylcarbamoyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(anilinocarbonyl)anilino]carbonyl}cyclohexanecarboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The phenylcarbamoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-{[2-(anilinocarbonyl)anilino]carbonyl}cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the design of new drugs or as a probe to study biochemical pathways.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may have applications in the treatment of various diseases due to its unique chemical properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for developing new products with specific properties.
Mechanism of Action
The mechanism of action of 2-{[2-(anilinocarbonyl)anilino]carbonyl}cyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in drug development or biochemical research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{[2-(anilinocarbonyl)anilino]carbonyl}cyclohexanecarboxylic acid include other cyclohexane derivatives with carboxylic acid and phenylcarbamoyl groups. Examples include:
- Cyclohexane-1,2-dicarboxylic acid
- Phenylcarbamoylcyclohexane
Uniqueness
What sets this compound apart is its specific stereochemistry and the arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C21H22N2O4 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(1S,2R)-2-[[2-(phenylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C21H22N2O4/c24-19(15-10-4-5-11-16(15)21(26)27)23-18-13-7-6-12-17(18)20(25)22-14-8-2-1-3-9-14/h1-3,6-9,12-13,15-16H,4-5,10-11H2,(H,22,25)(H,23,24)(H,26,27)/t15-,16+/m1/s1 |
InChI Key |
GWLBDEXJQIOVGY-CVEARBPZSA-N |
SMILES |
C1CCC(C(C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3)C(=O)O |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-4-tert-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B321163.png)
![3-bromo-4-tert-butyl-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B321164.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-3-bromo-4-tert-butylbenzamide](/img/structure/B321167.png)


![3-bromo-4-tert-butyl-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B321171.png)

![3-bromo-N-{2-[(3-bromo-4-tert-butylbenzoyl)anilino]ethyl}-4-tert-butyl-N-phenylbenzamide](/img/structure/B321174.png)
![2-({4-[9-(4-{[(2-carboxycyclohexyl)carbonyl]amino}phenyl)-9H-fluoren-9-yl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B321178.png)
![2-(4-TERT-BUTYLPHENOXY)-N-[4-(9-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE](/img/structure/B321179.png)
![2-(2-isopropyl-5-methylphenoxy)-N-{4-[9-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)-9H-fluoren-9-yl]phenyl}acetamide](/img/structure/B321180.png)


![2-(4-chlorophenoxy)-N-[4-(phenylsulfamoyl)phenyl]acetamide](/img/structure/B321184.png)
